2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
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Overview
Description
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound with the molecular formula C6H5ClN2O2S and a molecular weight of 204.63 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyrimidine core with a chlorine atom and two oxygen atoms attached, forming a 6,6-dioxide configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the chlorination of 5,7-dihydrothieno[3,4-d]pyrimidine . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields . The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the dioxide moiety can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include various substituted thieno[3,4-d]pyrimidine derivatives, which can be tailored for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors . The chlorine atom and the dioxide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine 5,5-dioxide
- 4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
Uniqueness
2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is unique due to its specific substitution pattern and the presence of the 6,6-dioxide configuration, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c7-6-8-1-4-2-12(10,11)3-5(4)9-6/h1H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRHSDASJTVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CS1(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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